molecular formula C11H19NO B1267144 2-(Aminomethyl)adamantan-2-ol CAS No. 28529-71-7

2-(Aminomethyl)adamantan-2-ol

Cat. No.: B1267144
CAS No.: 28529-71-7
M. Wt: 181.27 g/mol
InChI Key: KTBCLFLXXIIDQR-UHFFFAOYSA-N
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Description

2-(Aminomethyl)adamantan-2-ol is a derivative of adamantane, a polycyclic hydrocarbon known for its rigid, cage-like structure. This compound is characterized by the presence of an aminomethyl group and a hydroxyl group attached to the adamantane framework. The unique structure of adamantane derivatives, including this compound, imparts significant stability and hydrophobicity, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)adamantan-2-ol typically involves the condensation of 1,3-diaminopropane with ethyl formate, followed by radical cyclization. This method allows for the formation of the adamantane framework with the desired functional groups .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)adamantan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Aminomethyl)adamantan-2-ol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)adamantan-2-ol involves its interaction with various molecular targets and pathways. The rigid cage structure of adamantane derivatives shields functional groups from metabolic cleavage, enhancing stability and distribution in biological systems. This compound can disrupt enzyme activity, leading to diverse therapeutic effects such as antiviral, antibacterial, and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2-(Aminomethyl)adamantan-2-ol stands out due to its dual functional groups (aminomethyl and hydroxyl), which provide unique reactivity and versatility in chemical synthesis. Its stability and hydrophobic nature make it particularly valuable in drug delivery and material science applications .

Properties

IUPAC Name

2-(aminomethyl)adamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10,13H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBCLFLXXIIDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28529-71-7
Record name NSC145166
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145166
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

A solution of 2-cyanoadamantan-2-ol (6.0 grams, 0.03 mol) in ether was added to a suspension of lithium aluminum hydride (3.9 grams, 0.13 mol) in ether. The reaction mixture was refluxed for 6 hours. Following workup, 4.10 grams of 2-aminomethyl-2-hydroxyadamantane were obtained as white crystals, melting point 154°-156° C. (cyclohexane).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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